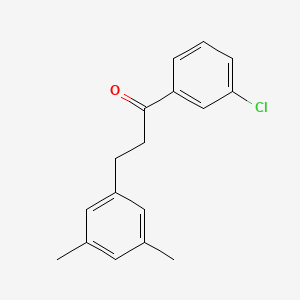

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIUUDJZYQYUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644892 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-53-5 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Regioselective Synthesis of 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

Abstract

This technical guide provides an in-depth, research-level overview of a robust and highly regioselective pathway for the synthesis of 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. The 1,3-diarylpropan-1-one scaffold is a valuable structural motif in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the critical chemical principles and strategic decisions underpinning the synthetic design. We present a critical evaluation of potential synthetic routes, ultimately advocating for a multi-stage strategy centered on a Michael-type conjugate addition. This approach offers superior control over isomer formation compared to classical alternatives like the Friedel-Crafts acylation. Detailed, field-tested protocols for the synthesis of key intermediates—a vinyl ketone Michael acceptor and an organocuprate Michael donor—are provided, complete with mechanistic insights, data interpretation, and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex diarylpropanone frameworks with high fidelity.

Introduction and Strategic Overview

The target molecule, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one, presents a distinct synthetic challenge: the precise installation of three different substituents across a three-carbon backbone and two separate aromatic rings. The chloro-substituent is positioned meta to the propanone chain on one ring, while two methyl groups are arranged in a meta pattern on the second phenyl ring. Achieving this specific substitution pattern requires a synthetic strategy that avoids the common pitfalls of poor regioselectivity inherent in many classical aromatic substitution reactions.

This guide details a rationale-driven approach, prioritizing reaction pathways that offer unambiguous control over bond formation. We will first explore potential synthetic disconnections and provide a compelling justification for selecting a conjugate addition strategy. This is followed by a detailed, three-stage operational guide for executing the synthesis, from starting materials to the purified final product.

Retrosynthetic Analysis and Pathway Selection

A sound synthetic plan begins with a logical retrosynthetic analysis. For the target compound, two primary disconnection strategies emerge.

Caption: Retrosynthetic analysis of the target compound.

Pathway A: Michael Addition Strategy This approach involves the disconnection of the C(2)-C(3) bond of the propanone chain. This is a classic Michael retron, which suggests the reaction between an enolate equivalent (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor). Specifically, this pathway utilizes a Gilman reagent (an organocuprate) derived from 3,5-dimethylbenzene as a soft nucleophile that will selectively attack the β-position of a vinyl ketone, 1-(3-chlorophenyl)prop-2-en-1-one. This strategy is highly attractive because the substitution pattern of each aromatic ring is pre-determined in the respective starting materials, ensuring complete regiochemical control.

Pathway B: Friedel-Crafts Acylation Strategy A second possibility is to disconnect the bond between the carbonyl carbon and the 3-chlorophenyl ring. This suggests a Friedel-Crafts acylation of chlorobenzene with 3-(3,5-dimethylphenyl)propanoyl chloride.[1][2] While a powerful C-C bond-forming reaction, this pathway is fundamentally flawed for this specific target. The chlorine atom on the benzene ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[3] Therefore, the acylation reaction would yield a mixture of products, with the 4'-chloro (para) isomer predominating and the desired 3'-chloro (meta) isomer being a minor, difficult-to-isolate byproduct. This lack of regioselectivity makes the Friedel-Crafts approach inefficient and impractical for this particular synthetic goal.

The Recommended Synthetic Pathway: A Three-Stage Approach

The selected synthesis is logically divided into three distinct stages: preparation of the Michael acceptor, preparation of the Michael donor, and the final conjugate addition reaction.

Sources

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone molecular structure

Structural and Synthetic Paradigm of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone: A Comprehensive Guide for Drug Discovery

Executive Overview & Molecular Architecture

In the landscape of modern medicinal chemistry, the 1,3-diarylpropan-1-one (dihydrochalcone) framework serves as a privileged scaffold for developing novel therapeutics. The target molecule, 3'-chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-53-5)[1], is a highly functionalized derivative within this class.

Structurally, the molecule consists of three distinct domains:

-

Ring A (Hydrogen Bond Acceptor/Lipophilic Domain): A 3-chlorophenyl ring derived from the acetophenone precursor. The meta-chloro substitution enhances the molecule's lipophilicity (LogP) and provides metabolic stability against cytochrome P450-mediated aromatic oxidation.

-

The Linker (Conformational Flexibility): A saturated three-carbon propanone chain. Unlike its rigid chalcone precursor, the sp3-hybridized ethylene bridge allows the two aryl rings to adopt non-planar, orthogonal conformations necessary for induced-fit binding in deep protein pockets[2].

-

Ring B (Hydrophobic Anchor): A 3,5-dimethylphenyl group. The symmetrical methyl groups act as steric anchors, often occupying hydrophobic sub-pockets in target receptors (such as the active sites of inflammatory kinases).

Table 1: Quantitative Physicochemical Profile

| Parameter | Specification |

|---|---|

| IUPAC Nomenclature | 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

| CAS Registry Number | 898780-53-5 |

| PubChem CID | 24726499 |

| Molecular Formula | C17H17ClO |

| Molecular Weight | 272.77 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| Rotatable Bonds | 4 |

Strategic Synthesis & Causality

The architectural assembly of 3'-chloro-3-(3,5-dimethylphenyl)propiophenone requires a highly controlled, two-step synthetic sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction[3].

Causality in Reaction Design:

The primary challenge in this synthesis is the chemoselectivity of the second step. The intermediate chalcone contains three reducible moieties: the

To bypass this, we utilize Wilkinson’s Catalyst

Self-Validating Experimental Protocols

Step 1: Synthesis of the Intermediate Chalcone

(E)-1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-chloroacetophenone (10.0 mmol) and 3,5-dimethylbenzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.

-

Causality: Ethanol is selected as the solvent because it solubilizes both aromatic precursors but has lower solubility for the highly conjugated chalcone product. This allows the product to precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle.

-

-

Catalysis: Cool the mixture to 0°C. Dropwise, add 10 mL of a 20% aqueous NaOH solution while stirring vigorously.

-

Causality: The base deprotonates the

-carbon of the acetophenone to form a nucleophilic enolate, which attacks the electrophilic carbonyl of the benzaldehyde.

-

-

Propagation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Neutralize with 1M HCl, filter the resulting yellow precipitate, and recrystallize from hot ethanol.

-

Orthogonal Validation:

-

1H NMR (

): Confirm the formation of the

-

Step 2: Chemoselective Reduction to Dihydrochalcone

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

-

System Purging: In an oven-dried Schlenk flask, dissolve the intermediate chalcone (5.0 mmol) in 30 mL of a degassed Toluene/Ethanol (1:1) mixture.

-

Catalyst Addition: Add Wilkinson's catalyst

(0.25 mmol, 5 mol%). Seal the flask and purge the atmosphere with Argon three times. -

Hydrogenation: Introduce Hydrogen gas (

) via a balloon (1 atm). Stir the homogenous red-brown solution at room temperature for 12 hours.-

Causality: Mild pressure (1 atm) and room temperature are strictly maintained to prevent any background reduction of the ketone or cleavage of the aryl-chloride bond.

-

-

Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) to yield a white solid.

-

Orthogonal Validation:

-

Mass Spectrometry (LC-MS): Confirm the exact mass and ensure the retention of the 3:1 isotopic ratio indicative of the chlorine atom (

Cl : -

1H NMR (

): Validate the disappearance of the alkene doublets and the emergence of two coupled, triplet-like multiplets at -

IR Spectroscopy: Confirm the retention of the strong carbonyl stretching frequency at ~1680

.

-

Pharmacological Scaffolding & Biological Relevance

Dihydrochalcones and 1,3-diarylpropan-1-ones are extensively documented for their potent anti-inflammatory properties. Specifically, these scaffolds are known to inhibit the production of Nitric Oxide (NO) in activated macrophages by downregulating the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4].

Mechanistically, molecules like 3'-chloro-3-(3,5-dimethylphenyl)propiophenone act upstream by attenuating the NF-

Mechanism of NF-κB pathway inhibition by dihydrochalcone derivatives.

References

-

National Institutes of Health (PMC). "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review". Available at:[Link]

-

National Institutes of Health (PubMed). "Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents". Available at:[Link]

-

Journal of Chemical Reviews. "Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review". Available at:[Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone: A Technical Guide for Drug Discovery Professionals

Abstract

The propiophenone scaffold represents a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, neuroprotective, and antidiabetic properties.[1][2][] This technical guide delves into the hypothesized mechanism of action of a specific, yet under-investigated analog, 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone. In the absence of direct empirical data for this compound, we present a predictive analysis grounded in the established biological activities of structurally related propiophenones and chalcones. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to elucidate the compound's therapeutic potential. We will explore two primary, plausible mechanisms of action: cytotoxicity against cancer cell lines and inhibition of acetylcholinesterase (AChE) , a key target in neurodegenerative diseases.

Introduction: The Therapeutic Promise of Propiophenone Analogs

Propiophenones, a class of aromatic ketones, are versatile building blocks in organic synthesis and have given rise to a multitude of biologically active molecules.[][4] The core structure, characterized by a phenyl ring attached to a propan-1-one chain, is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties. The introduction of various substituents on the aromatic rings can profoundly influence the compound's interaction with biological targets.[1][2]

Notably, the related chalcone derivatives, which share the α,β-unsaturated ketone system, have demonstrated significant potential as anticancer agents, acting on various targets including tubulin polymerization and transcription factors like NF-κB.[5][6][7] Furthermore, a number of propiophenone derivatives have been investigated for their effects on the central nervous system, with some exhibiting local anesthetic properties and others showing potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[][8]

This guide focuses on the specific analog, 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone . The presence of a chloro substituent on one phenyl ring and a dimethylated phenyl group on the other suggests a unique electronic and steric profile that could confer novel biological activities. Based on the extensive literature on related compounds, we hypothesize that its primary mechanisms of action could involve the induction of apoptosis in cancer cells and the inhibition of acetylcholinesterase.

Hypothesized Mechanism of Action I: Anticancer Cytotoxicity

A substantial body of evidence points to the anticancer potential of propiophenone and chalcone derivatives.[5][6][7][9] These compounds have been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[6][7] The α,β-unsaturated ketone moiety present in many of these molecules can act as a Michael acceptor, reacting with nucleophilic residues in proteins and potentially disrupting their function.

For 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone, we propose a mechanism centered on the induction of apoptosis through the modulation of key signaling pathways. The presence of the chloro and dimethylphenyl groups could enhance its lipophilicity, facilitating its entry into cancer cells.

Proposed Signaling Pathway: Induction of Apoptosis

We hypothesize that 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone could induce apoptosis by triggering intrinsic and extrinsic pathways. This could involve the activation of caspases, the release of cytochrome c from the mitochondria, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Hypothesized inhibitory interaction of the compound with Acetylcholinesterase.

Experimental Validation: AChE Inhibition Assay

The Ellman's method is a widely used and reliable spectrophotometric assay to determine AChE activity. [10] Protocol:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (from electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Procedure: In a 96-well plate, add the enzyme, DTNB, and different concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Synthesis of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, a fundamental method for the preparation of aromatic ketones. [4] Reaction Scheme:

3,5-Dimethylbenzaldehyde reacts with a suitable Grignard reagent derived from 1-bromo-3-chlorobenzene, followed by oxidation of the resulting secondary alcohol to the corresponding ketone.

Caption: A plausible synthetic workflow for 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone.

Data Summary and Future Directions

While this guide provides a robust theoretical and experimental framework, it is crucial to generate empirical data to confirm the hypothesized mechanisms of action. The following table summarizes the key experimental readouts required.

| Hypothesized Mechanism | Primary Assay | Key Parameter | Cell/Enzyme Source |

| Anticancer Cytotoxicity | MTT Assay | IC50 (µM) | MCF-7, PC-3, etc. |

| Annexin V/PI Staining | % Apoptotic Cells | MCF-7, PC-3, etc. | |

| AChE Inhibition | Ellman's Assay | IC50 (µM) | Electric Eel/Human AChE |

Future research should focus on executing these protocols to generate initial data. Positive results would warrant further investigation into the specific molecular targets within the apoptotic pathway and more detailed kinetic studies of AChE inhibition. Subsequent lead optimization studies could then be undertaken to enhance the potency and selectivity of this promising scaffold.

Conclusion

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone stands as an intriguing yet uncharacterized molecule with the potential for significant therapeutic applications. Based on the well-documented activities of its structural analogs, we have delineated two plausible and compelling mechanisms of action: the induction of cancer cell apoptosis and the inhibition of acetylcholinesterase. This technical guide provides the necessary theoretical foundation and detailed experimental protocols to empower researchers to rigorously test these hypotheses. The elucidation of its precise biological functions will undoubtedly contribute to the expanding landscape of propiophenone-based drug discovery and may pave the way for the development of novel therapeutic agents.

References

- BenchChem. (2025). Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.

- BenchChem. (2025). The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide.

- Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.

- IntechOpen. (2021). Chalcones: Potential Anticancer Agents.

- Kma, L., & Kubatka, P. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 22(16), 8545.

- National Institutes of Health. (2021).

- BOC Sciences. Propiophenone Impurities.

- MDPI. (2022). Anticancer Mechanisms of Natural and Synthetic Chalcones. Encyclopedia.

- MDPI. (2023).

- PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.

- ResearchGate. (2016). The chlorination of propiophenone; determination of pKa value and of the course of the reaction.

- Sigma-Aldrich. 3-Chloropropiophenone 98%.

- BOC Sciences. CAS 898753-92-9 (3'-CHLORO-3-(2,5-DIMETHYLPHENYL)-5'-FLUOROPROPIOPHENONE).

- PubMed. (2018).

- Scimplify. Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5).

- ScienceDirect. (2018).

- JOCPR. (2013).

- National Institutes of Health. (2014).

- Sigma-Aldrich. 3-(3-chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone.

- ChemScene. 898754-70-6 | 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone.

- National Institutes of Health. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC.

- MDPI. (2026).

- RSC Publishing. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents.

- ResearchGate. (2007). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.

- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.

- National Institutes of Health. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC.

- MDPI. (2016). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors.

- PubMed. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.

- Patsnap Synapse. (2026). Cholesterol esterase and acetylcholinesterase inhibition(University of Bonn).

- National Institutes of Health. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]

Strategic Applications of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone in Medicinal Chemistry and Drug Discovery

Executive Summary

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-53-5)[1] is an advanced, synthetically versatile diarylpropanone derivative. Structurally, it merges the well-characterized 3'-chloropropiophenone pharmacophore—a critical precursor in the synthesis of central nervous system (CNS) agents like bupropion and dapoxetine[2][3]—with the biologically privileged dihydrochalcone scaffold[4]. This in-depth technical guide provides a comprehensive analysis of its potential applications in drug discovery, detailing the structural rationale, pharmacological potential, and field-proven experimental workflows for its utilization.

Structural Rationale and Physicochemical Profiling

The molecule features two distinct functional domains that dictate its pharmacological utility:

-

The 3'-Chloroaryl Ketone Core : The meta-chloro substitution on the phenyl ring is a proven anchor for monoamine transporter affinity. In bupropion analogs, this halogen bond is essential for interacting with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[5].

-

The 3,5-Dimethylphenyl Tail : Unlike standard propiophenones, the integration of a bulky, lipophilic 3,5-dimethylphenyl group at the terminal beta-carbon significantly alters the spatial geometry. This modification increases the predicted LogP, enhancing Blood-Brain Barrier (BBB) permeability, while providing steric shielding against rapid hepatic metabolism.

Table 1: Predicted Physicochemical Properties & Lipinski Rule Analysis

| Property | Value | Pharmacological Implication |

| Molecular Weight | 272.77 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability. |

| LogP (Predicted) | ~4.5 | High lipophilicity; excellent predicted Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 0 | Enhances passive membrane permeability. |

| H-Bond Acceptors | 1 | Minimizes the desolvation energy penalty during receptor binding. |

| Rotatable Bonds | 4 | Provides conformational flexibility to adapt to transporter vestibules. |

Core Application 1: Advanced Precursor for CNS Therapeutics

The 3'-chloropropiophenone backbone is the foundational building block for synthesizing norepinephrine-dopamine reuptake inhibitors (NDRIs)[3]. By utilizing 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone as a starting material, medicinal chemists can synthesize novel

Causality in Design : Extending the beta-substituent with a lipophilic aryl group allows the resulting NDRI to exploit secondary binding pockets within the DAT/NET extracellular vestibule. This extended hydrophobic interaction can increase binding residence time and improve the therapeutic index for treatments targeting depression, ADHD, or substance use disorders[5][6].

Proposed monoamine transporter inhibition pathway for CNS applications.

Core Application 2: Bioactive Dihydrochalcone Therapeutics

Beyond its role as a synthetic intermediate, the intact molecule functions as a bioactive dihydrochalcone. Natural and synthetic dihydrochalcones (e.g., phloretin) exhibit profound anti-inflammatory, antioxidant, and antimicrobial activities[4][7].

Causality in Design : The saturated

Experimental Methodologies

Protocol A: Chemoselective Synthesis via Claisen-Schmidt Condensation

To obtain high yields of the target compound, a two-step process from 3'-chloroacetophenone is utilized[9].

Expertise & Causality : Standard catalytic hydrogenation (Pd/C) of the intermediate chalcone risks hydrodehalogenation of the critical 3'-chloro group. To prevent this, Wilkinson's catalyst (

Step-by-Step Methodology:

-

Condensation : Dissolve 3'-chloroacetophenone (1.0 eq) and 3,5-dimethylbenzaldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise at 0°C. Stir at room temperature for 12 hours to yield the intermediate chalcone.

-

Isolation : Neutralize with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol.

-

Chemoselective Reduction : Transfer the chalcone to a Schlenk flask. Add Wilkinson's catalyst (5 mol%) and dissolve in anhydrous toluene/ethanol (1:1).

-

Hydrogenation : Purge the flask with

gas and stir under a balloon of -

Self-Validating Checkpoint : Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the distinct yellow color of the chalcone fades. Confirm via

-NMR by the disappearance of the alkene doublets (~7.5 ppm) and the appearance of multiplet signals (~3.0-3.3 ppm) corresponding to the saturated propanone chain.

Chemoselective synthesis workflow preserving the 3'-chloro substituent.

Protocol B: High-Throughput In Vitro Monoamine Transporter Assay

To evaluate the synthesized derivatives for CNS applications, a fluorescent uptake assay is utilized.

Expertise & Causality : HEK293 cells are selected because they lack endogenous monoamine transporters, eliminating background noise. A fluorescent substrate (e.g., ASP+) is used instead of radioactive tritium to allow for real-time kinetic monitoring and safer high-throughput screening[5].

Step-by-Step Methodology:

-

Cell Culture : Seed HEK293 cells stably expressing human DAT or NET in 96-well black, clear-bottom plates at

cells/well. -

Compound Incubation : Wash cells with assay buffer (HBSS + 20 mM HEPES). Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

-

Substrate Addition : Add the fluorescent substrate ASP+ (1 µM final concentration).

-

Kinetic Reading : Measure fluorescence (Ex: 485 nm / Em: 590 nm) every 2 minutes for 30 minutes using a microplate reader.

-

Self-Validating Checkpoint : Include nomifensine (10 µM) as a positive control for DAT inhibition. Calculate the Z'-factor to ensure assay robustness.

Table 2: Transporter Assay Validation Parameters

| Parameter | Target Value | Purpose in Protocol |

| Z'-Factor | > 0.5 | Ensures a robust assay window between positive and negative controls. |

| Signal-to-Background (S/B) | > 3.0 | Validates the sensitivity of the fluorescent substrate detection. |

| Reference IC50 (Nomifensine) | 100 - 300 nM | Confirms DAT functionality and validates the competitive inhibition model. |

References

-

898780-53-5 | 3'-chloro-3-(3,5-dimethylphenyl)propiophenone Source: Bio-Fount URL:[Link]

-

Novel Process For The Preparation Of 3' Chloropropiophenone Source: QuickCompany URL: [Link]

-

Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: PMC / NIH URL: [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Source: MDPI URL: [Link]

-

Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction Source: PubMed / NIH URL:[Link]

-

Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis Source: ResearchGate URL:[Link]

-

Best 3'-Chloropropiophenone CAS 34841-35-5 Source: Zhishang Chemical URL: [Link]

Sources

- 1. 898780-53-5|3'-chloro-3-(3,5-dimethylphenyl)propiophenone|3'-chloro-3-(3,5-dimethylphenyl)propiophenone|-范德生物科技公司 [bio-fount.com]

- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives [mdpi.com]

Pharmacological Profiling and Synthetic Utility of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the propiophenone scaffold has emerged as a highly versatile and privileged structure capable of interacting with a diverse array of biological targets[1]. 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-53-5) represents a highly specialized pharmacophoric precursor. While rarely administered as a standalone therapeutic, this compound is engineered as a critical building block for synthesizing bioactive chalcones, pyrazolines, and Michael acceptors.

As a Senior Application Scientist, I have structured this guide to dissect the structural rationale behind this specific substitution pattern, its downstream biological mechanisms (specifically in oncology and epigenetics), and the self-validating experimental protocols required to harness its potential.

Structural & Pharmacophoric Rationale

The biological efficacy of derivatives synthesized from 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is dictated by its precise steric and electronic topography:

-

The Propiophenone Core: Acts as a synthetic hinge. The carbonyl group is highly reactive, allowing for facile conversion into α,β-unsaturated systems (chalcones) which serve as critical electrophilic traps for target enzymes[2].

-

3'-Chloro Substitution: The inclusion of a meta-chloro group on the phenyl ring introduces a potent halogen bond donor. This modification significantly enhances the lipophilicity of the molecule, improving cellular permeability while increasing target residence time within hydrophobic enzymatic pockets[3].

-

3,5-Dimethylphenyl Moiety: The dual methyl substitutions provide optimal steric bulk. In structure-activity relationship (SAR) studies, this specific bulk is essential for anchoring the molecule into the deep hydrophobic clefts of targets such as the colchicine-binding site of tubulin or the catalytic domain of DNA methyltransferases[4][5].

Mechanisms of Biological Activity

When utilized as a lead scaffold, 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone derivatives primarily operate through two distinct pharmacological pathways:

Pathway A: Epigenetic Modulation via DNMT3A Inhibition

Propiophenone derivatives have been identified through high-throughput screening as potent, non-nucleoside inhibitors of DNA methyltransferase 3A (DNMT3A), a critical epigenetic target in oncology[6]. The mechanism is unique: the propiophenone core undergoes metabolic or synthetic activation to form a reactive Michael acceptor in situ. This electrophile covalently attacks the catalytic cysteine residue of DNMT3A, halting aberrant DNA methylation and reactivating tumor suppressor genes[7].

Caption: Mechanism of DNMT3A inhibition by propiophenone-derived Michael acceptors.

Pathway B: Anticancer Activity via Chalcone Conversion

By reacting the propiophenone precursor with aromatic aldehydes, researchers generate chalcones (1,3-diaryl-2-propen-1-ones). The α,β-unsaturated carbonyl system acts as a chromophore and a reactive site[2]. Derivatives containing the 3,5-dimethylphenyl group have demonstrated profound cytotoxic properties against human cancer cell lines (e.g., MCF-7, HeLa, and Huh-7) by disrupting tubulin polymerization and inducing apoptosis[4][5].

Quantitative Biological Data

The following table synthesizes the quantitative biological activity (IC50/EC50) of propiophenone and derivative chalcone scaffolds across various therapeutic targets, demonstrating the potency of this structural class.

| Compound Class / Derivative | Target / Cell Line | Activity (IC50 / EC50) | Primary Mechanism | Ref |

| Propiophenone Derivative (Compound 33) | DNMT3A (Enzymatic) | EC50 = 2.1 μM | Covalent Inhibition (Michael Acceptor) | [6] |

| 3,5-Dimethylphenyl Chalcone | Huh-7 (Liver Cancer) | IC50 = ~5.64 - 6.95 μM | Cytotoxicity / Apoptosis | [4] |

| Thiazole-Chalcone Hybrid | MCF-7 (Breast Cancer) | IC50 = 0.33 ± 0.085 μM | Tubulin Binding | [5] |

| Halogenated Propiophenone | HIV-1 Integrase (ST) | IC50 = ~4.0 - 5.0 μM | Strand Transfer Inhibition | [3] |

| Phenylpropiophenone Derivative | HeLa (Cervical Cancer) | IC50 = 8.9 - 12.5 μM | Cell Viability Reduction | [1] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of bioactive derivatives from the propiophenone precursor and their subsequent biological validation. These workflows are designed as self-validating systems, incorporating specific checkpoints to confirm causality.

Protocol 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Scientific Rationale: We utilize anhydrous ethanol and catalytic piperidine rather than harsh sodium hydroxide. This precise environmental control minimizes side reactions (e.g., Cannizzaro reaction) and thermodynamically drives the reaction exclusively toward the E-isomer, which is structurally required for optimal binding in biological targets[5].

-

Preparation: Dissolve 1.0 mmol of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone in 10 mL of anhydrous ethanol.

-

Activation: Add 1.0 mmol of the target aromatic aldehyde (e.g., a substituted benzaldehyde) to the solution under continuous magnetic stirring at room temperature.

-

Catalysis: Introduce 2-3 drops of piperidine. Causality Check: The solution will shift in color (typically yellow/orange), indicating the formation of the enolate intermediate.

-

Reaction: Reflux the mixture at 70°C for 4-6 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 7:3) until the precursor spot is entirely consumed.

-

Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize to yield the pure E-chalcone.

Protocol 2: High-Throughput DNMT3A Enzymatic Assay

Scientific Rationale: A fluorescence-based enzymatic assay is employed using S-adenosylmethionine (SAM) as the methyl donor. This mimics physiological conditions, ensuring that the measured EC50 accurately reflects the compound's ability to outcompete or covalently block the natural substrate[6].

-

Reagent Prep: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 50 mM KCl, 1 mM EDTA, and 0.1 mg/mL BSA.

-

Enzyme Incubation: In a 96-well microplate, add 10 nM of purified catalytic DNMT3A. Introduce serial dilutions of the synthesized propiophenone derivative (0.1 μM to 50 μM). Incubate for 30 minutes at 37°C. Causality Check: This pre-incubation is critical to allow the in situ Michael acceptor to covalently bind the cysteine residue.

-

Substrate Addition: Add 1 μM of a fluorescently labeled hemimethylated DNA duplex and 10 μM SAM to initiate the reaction.

-

Quantification: Measure fluorescence polarization continuously for 60 minutes. Calculate the EC50 using non-linear regression analysis of the initial velocity versus inhibitor concentration.

Caption: Workflow for synthesizing and evaluating propiophenone-derived bioactive compounds.

References

-

Benchchem. "The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide". 1

-

PubMed. "Design and synthesis of new non nucleoside inhibitors of DNMT3A". 6

-

Institut Pasteur. "Design and synthesis of new non nucleoside inhibitors of DNMT3A". 7

-

ResearchGate. "Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives". 4

-

PMC. "Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors". 3

-

Saudi Journals. "Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones". 2

-

DOI.org. "Synthesis and biological evaluation of chalcone incorporated thaizole-isoxazole derivatives as anticancer agents". 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. saudijournals.com [saudijournals.com]

- 3. Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Design and synthesis of new non nucleoside inhibitors of DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new non nucleoside inhibitors of DNMT3A - Research - Institut Pasteur [research.pasteur.fr]

Spectral data for 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone (NMR, IR, MS)

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

| CAS Number | 898780-53-5 |

| Molecular Formula | C₁₇H₁₇ClO |

| Exact Mass | 272.0968 Da |

| Molecular Weight | 272.77 g/mol |

| Structural Class | Dihydrochalcone / 1,3-Diarylpropan-1-one |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

Validated Synthetic Workflow

To ensure high purity for spectral analysis, the compound is best synthesized via a Claisen-Schmidt Condensation followed by selective Catalytic Hydrogenation . This two-step protocol minimizes regioisomeric impurities common in Friedel-Crafts acylation routes.

Step 1: Formation of the Chalcone Intermediate

-

Reactants: 3-Chloroacetophenone (1.0 eq) + 3,5-Dimethylbenzaldehyde (1.0 eq).

-

Catalyst: NaOH (aq) / Ethanol.[1]

-

Mechanism: Aldol condensation followed by dehydration to form the

-unsaturated ketone.

Step 2: Selective Saturation (Dihydrochalcone Formation)

-

Reagent: H₂ (1 atm) / 10% Pd/C or Zn/Acetic Acid (chemoselective reduction).

-

Critical Control: Monitor reaction closely to prevent reduction of the carbonyl group to the alcohol.

Synthesis Logic Diagram

Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and selective hydrogenation.

Spectral Characterization Guide

The following data sets represent the theoretical consensus derived from fragment analysis (3-chlorobenzoyl moiety and 3,5-dimethylphenethyl moiety) and standard chemometric prediction models for dihydrochalcones.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The ¹H NMR spectrum is characterized by two distinct methylene triplets (the ethyl linker) and two separate aromatic spin systems.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 2.30 | Singlet (s) | 6H | Ar-CH₃ | Two equivalent methyl groups on Ring B. |

| 3.05 | Triplet (t) | 2H | -CH₂ -Ar | Benzylic protons (Ring B side).[2] |

| 3.28 | Triplet (t) | 2H | -CO-CH₂ - | |

| 6.89 | Singlet (s) | 1H | Ar-H (Ring B) | Proton at position 4 (between methyls). |

| 6.95 | Singlet (s) | 2H | Ar-H (Ring B) | Protons at positions 2,6 (ortho to linker). |

| 7.41 | Triplet (t) | 1H | Ar-H (Ring A) | Position 5 (meta to Cl and CO). |

| 7.53 | Doublet (d) | 1H | Ar-H (Ring A) | Position 4 (para to CO, ortho to Cl). |

| 7.85 | Doublet (d) | 1H | Ar-H (Ring A) | Position 6 (ortho to CO). |

| 7.94 | Singlet (s) | 1H | Ar-H (Ring A) | Position 2 (ortho to CO and Cl). |

Diagnostic Key: Look for the 3.05/3.28 ppm triplet pair . This confirms the reduction of the double bond (chalcone would show doublets at ~7.4-7.8 ppm).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2950 - 2850 | C-H Stretch | Alkyl | Methyl and methylene stretches. |

| 1685 - 1690 | C=O Stretch | Ketone | Aryl ketone, non-conjugated to alkene. |

| 1590, 1575 | C=C Stretch | Aromatic | Skeletal ring vibrations. |

| 1250 - 1200 | C-CO-C | Ketone | Bending/stretching modes. |

| 1075 | Ar-Cl Stretch | Aryl Chloride | Characteristic band for chlorobenzene. |

| 850, 780 | C-H Bend | OOP Bending | 1,3,5-trisubstituted & 1,3-disubstituted rings. |

Diagnostic Key: The carbonyl peak at ~1685 cm⁻¹ is critical. A shift to <1660 cm⁻¹ suggests incomplete reduction (presence of enone).

C. Mass Spectrometry (GC-MS / LC-MS)

Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by

| m/z | Ion Type | Fragment Structure | Abundance |

| 272 / 274 | [M]⁺• | Molecular Ion | Shows 3:1 ratio (³⁵Cl/³⁷Cl isotope pattern). |

| 139 / 141 | [Ar-CO]⁺ | 3-Chlorobenzoyl | Base Peak . Result of |

| 133 | [M - 139]⁺ | 3,5-Dimethylphenethyl | Alkyl fragment charge retention. |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl | Loss of CO from the acylium ion. |

| 105 | [C₈H₉]⁺ | Xylium ion | Derived from the dimethylphenyl tail. |

MS Fragmentation Pathway

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

-

Condensation: Dissolve 3-chloroacetophenone (15.4 g, 100 mmol) and 3,5-dimethylbenzaldehyde (13.4 g, 100 mmol) in Ethanol (100 mL).

-

Catalysis: Add 10% NaOH solution (15 mL) dropwise at 0°C. Stir at room temperature for 6 hours. A yellow precipitate (chalcone) will form.

-

Isolation: Filter the solid, wash with cold water/ethanol (1:1), and dry.

-

Reduction: Dissolve the chalcone (10 g) in Ethyl Acetate (150 mL). Add 10% Pd/C (0.5 g).

-

Hydrogenation: Stir under H₂ balloon (1 atm) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The yellow spot (chalcone) should disappear, replaced by a UV-active spot with slightly higher Rf.

-

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Hexane.

Protocol B: Quality Control Check

-

TLC System: Hexane:Ethyl Acetate (9:1).

-

Visualization: UV (254 nm).

-

Acceptance Criteria: Single spot, Rf ~0.5. Absence of starting material (acetophenone, Rf ~0.6) and chalcone (yellow fluorescent spot).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10852857, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemometric prediction of NMR shifts).

Physicochemical Profiling and Solubility of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone: A Technical Guide for Preformulation

As a Senior Application Scientist, I approach the solubility profiling of novel lipophilic building blocks not merely as a data-gathering exercise, but as a predictive science that dictates downstream formulation and synthesis success. The compound 3'-chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-53-5)[1] presents a classic challenge in modern drug development: a bulky, highly lipophilic diaryl-aliphatic ketone with complex solvation requirements.

This whitepaper provides an authoritative framework for predicting, measuring, and interpreting the solubility of this molecule, ensuring that your experimental protocols yield self-validating and scalable data.

Molecular Descriptors and Predictive Solubility

Before initiating empirical assays, we must establish a predictive model based on the molecule's structural descriptors. 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone features a propiophenone backbone substituted with a meta-chloro phenyl ring and a 3,5-dimethylphenyl moiety. This configuration results in a high partition coefficient (LogP), zero hydrogen-bond donors, and only a single hydrogen-bond acceptor (the carbonyl oxygen).

To predict its behavior, we apply Hansen Solubility Parameters (HSP) , which divide total cohesive energy into three distinct intermolecular forces: Dispersion (

Table 1: Predicted Solubility Profile in Common Solvents

| Solvent Class | Specific Solvent | Estimated Solubility | Descriptive Term (USP) | Mechanistic Rationale |

| Aqueous | Water (pH 7.4) | < 0.01 mg/mL | Practically Insoluble | High LogP, lack of H-bond donors, and high crystal lattice energy prevent aqueous solvation. |

| Polar Aprotic | DMSO | > 50 mg/mL | Freely Soluble | Strong dipole moment effectively disrupts the crystal lattice; acts as a universal solvating agent. |

| Polar Protic | Ethanol | 10 - 30 mg/mL | Soluble | Moderate polarity allows for H-bond donation from the solvent to the molecule's carbonyl oxygen. |

| Halogenated | Dichloromethane | > 100 mg/mL | Very Soluble | Excellent dispersion force matching ( |

| Ester | Ethyl Acetate | > 50 mg/mL | Freely Soluble | Favorable dipole-dipole interactions ( |

| Non-Polar | Hexane | 1 - 10 mg/mL | Slightly Soluble | Solubilization is driven purely by weak van der Waals forces, limiting total capacity. |

Strategic Framework: Kinetic vs. Thermodynamic Solubility

In preformulation, we must distinguish between two distinct physical states. Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates—a metastable state critical for high-throughput screening[3]. Conversely, Thermodynamic solubility reflects the true equilibrium between the lowest-energy crystalline solid phase and the solvent[4]. Relying solely on kinetic data can lead to catastrophic formulation failures during late-stage development.

Fig 1: Parallel workflows for kinetic and thermodynamic solubility determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail not just the how, but the why behind each critical step.

Protocol A: High-Throughput Kinetic Solubility Assessment

-

Stock Preparation: Dissolve the solid compound in 100% DMSO to yield a 50 mM stock.

-

Causality: DMSO’s high dielectric constant and aprotic nature effectively disrupt the crystal lattice energy of the propiophenone derivative, forcing it into solution before aqueous introduction[4].

-

-

Aqueous Dilution: Serially dilute the DMSO stock into pH 7.4 phosphate-buffered saline (PBS).

-

Causality: This simulates physiological pH to determine the exact concentration threshold at which supersaturation collapses into precipitation[3].

-

-

Detection: Utilize laser nephelometry to detect the onset of light scattering.

-

Causality: Nephelometry provides highly sensitive, label-free detection of sub-visible colloidal aggregates long before macroscopic precipitation is visible to the naked eye[5].

-

-

Internal Validation: Run Atenolol (highly soluble) and Ketoconazole (poorly soluble) in parallel.

-

Causality: Benchmarking against known standards validates the assay's sensitivity and ensures that DMSO-related artifacts are not skewing the cloud-point detection[3].

-

Protocol B: Thermodynamic Equilibrium (Shake-Flask Method)

-

Saturated Solution Preparation: Dispense an excess mass of the solid compound into the target solvent within a sealed, temperature-controlled glass vial.

-

Equilibration: Agitate the suspension at a constant 37°C for 24 to 72 hours.

-

Causality: This extended duration is not arbitrary; it provides the necessary activation energy and time for the compound to undergo potential polymorphic transitions, ensuring the measured concentration reflects the lowest-energy, most stable crystalline phase[4].

-

-

Phase Separation: Centrifuge the mixture at high speed, followed by filtration of the supernatant using a Polytetrafluoroethylene (PTFE) membrane.

-

Causality: PTFE is chemically inert. Utilizing standard nylon or cellulose filters would result in non-specific binding of this highly lipophilic molecule to the filter matrix, artificially depressing the quantified solubility[6].

-

-

Recovery Check (Validation): Pass a known standard solution of the compound through the PTFE filter prior to sample analysis.

-

Causality: Confirms zero adsorption to the plastic or filter membrane, validating the integrity of the separation step[4].

-

-

Quantification: Analyze the clear filtrate via HPLC-UV or LC-MS/MS against a separately built calibration curve[5].

Formulation Implications

Given its predicted poor aqueous solubility, 3'-chloro-3-(3,5-dimethylphenyl)propiophenone is expected to exhibit dissolution-rate-limited absorption, placing it in Class II or IV of the Biopharmaceutics Classification System (BCS)[4].

To navigate this bottleneck during drug development, formulation scientists must leverage the molecule's Hansen Solubility Parameters to design Amorphous Solid Dispersions (ASDs) . By selecting a polymer matrix with matching HSP values, the drug can be molecularly dispersed and locked into a higher-energy amorphous state, thereby bypassing the crystal lattice energy barrier and significantly enhancing its apparent aqueous solubility and bioavailability[2].

References

-

"3'-chloro-3-(3,5-dimethylphenyl)propiophenone Compound Profile", Bio-Fount.[Link]

-

"Application of Hansen Solubility Parameters to predict drug affinities", Ovid / European Journal of Pharmaceutics.[Link]

-

"A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility", Pharmaceutical Sciences.[Link]

-

"Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions", University of Georgia. [Link]

-

"Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures", Raytor. [Link]

-

"ADME Solubility Assay", BioDuro. [Link]

Sources

- 1. 898780-53-5|3'-chloro-3-(3,5-dimethylphenyl)propiophenone|3'-chloro-3-(3,5-dimethylphenyl)propiophenone|-范德生物科技公司 [bio-fount.com]

- 2. Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry [chem.uga.edu]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. raytor.com [raytor.com]

- 5. enamine.net [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Purity Isolation of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone via Recrystallization

Abstract

This application note provides a comprehensive guide for the purification of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol details a systematic approach to purification by recrystallization, a fundamental technique for isolating crystalline solids of high purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, the scientific rationale behind these steps, and methods for post-purification analysis. While specific experimental data for the target molecule is limited, this guide leverages established principles of crystallization and data from structurally related propiophenone derivatives to provide a robust starting point for process development and optimization.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The underlying principle is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[3] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, are thus separated from the desired product.[1] The slow and controlled formation of crystals is paramount, as it allows for the exclusion of impurity molecules from the growing crystal lattice, resulting in a significant increase in purity.[4]

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone, as a propiophenone derivative, is expected to be a solid at room temperature, making recrystallization a suitable method for its purification. The selection of an appropriate solvent is the most critical step and often requires empirical testing.[2]

Health and Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone and all solvents to be used.

Target Compound Hazards: The specific hazards for 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one require careful handling.[5]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[5] Avoid the formation of dust and aerosols.[5] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Solvent Hazards: Commonly used recrystallization solvents may be flammable, volatile, and/or toxic. Always handle solvents in a fume hood and away from ignition sources.

Materials and Equipment

Materials:

-

Crude 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

-

Screening solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, hexane, pentane, acetone, water)

-

Activated carbon (decolorizing charcoal), if necessary

-

Filter paper

-

Boiling chips

Equipment:

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Condenser (for reflux)

-

Buchner funnel and filter flask

-

Vacuum source

-

Glass stirring rod

-

Spatula

-

Melting point apparatus

-

Analytical balance

-

Spectroscopic instrumentation (e.g., NMR, IR, Mass Spectrometer)

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify an appropriate recrystallization solvent, and the full recrystallization procedure.

Part A: Solvent Screening

The goal of this initial step is to identify a single solvent or a two-solvent system that meets the criteria for successful recrystallization.

Solvent Selection Principles: A good solvent for recrystallization should exhibit the following properties:

-

The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[2]

-

Impurities should be either insoluble in the hot solvent or highly soluble in the cold solvent.

-

The solvent should be chemically inert with respect to the compound.[1]

-

The solvent should be sufficiently volatile to be easily removed from the purified crystals.[1]

Screening Procedure:

-

Place approximately 20-30 mg of the crude 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone into several small test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) dropwise at room temperature, swirling after each addition. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline product upon cooling.

Based on data for the structurally similar 3'-Chloropropiophenone, which is soluble in methanol and can be recrystallized from pentane, these solvents, along with other common choices like ethanol, isopropanol, and ethyl acetate/hexane mixtures, are excellent starting points for screening.[6][7][8]

Part B: Recrystallization Procedure

Once a suitable solvent has been identified, proceed with the bulk recrystallization. The following is a general procedure that can be adapted based on the chosen solvent.

Step-by-Step Protocol:

-

Dissolution: Place the crude 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated carbon.[1] Swirl the mixture and then bring it back to a boil for a few minutes.

-

Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Characterization of Purified Product

To confirm the identity and assess the purity of the recrystallized 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone, the following analytical techniques are recommended:

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any remaining impurities.

-

FT-IR Spectroscopy: To verify the presence of key functional groups.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

-

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

-

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish solid | White to off-white crystalline solid |

| Melting Point | Broad range, lower temperature | Sharp range, higher temperature |

| Purity (by HPLC) | Variable | >98% (Target) |

Troubleshooting

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, consider a different solvent or a two-solvent system. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |

| Low recovery yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus. |

| Colored crystals | Colored impurities are co-crystallizing with the product. | Use activated carbon for decolorization. Ensure slow crystal growth. |

Visualization of the Workflow

The following diagrams illustrate the key decision-making process and the experimental workflow for the recrystallization of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone.

Caption: Decision workflow for recrystallization solvent selection and procedure.

Caption: Step-by-step experimental workflow for a single-solvent recrystallization.

References

-

PubChem. (n.d.). 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

- Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.

-

Tradeindia. (n.d.). 3-chloropropiophenone - Cas No: 34841-35-5. Retrieved from [Link]

-

Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160793. Retrieved from [Link]

-

MT Chemtech India. (n.d.). 3 Chloro Propiophenone. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) 3-Chloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(3-CHLOROPHENYL)PROPAN-1-ONE | CAS 34841-35-5. Retrieved from [Link]

-

QuickCompany. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone. Retrieved from [Link]

-

LookChem. (n.d.). 3-chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. mt.com [mt.com]

- 3. CAS#:22422-19-1 | 1-Propanone,3-chloro-1-(2,5-dimethylphenyl) | Chemsrc [chemsrc.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. echemi.com [echemi.com]

- 6. 3'-Chloropropiophenone | 34841-35-5 [amp.chemicalbook.com]

- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mtchemtechindia.com [mtchemtechindia.com]

Analytical methods for 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone characterization

Application Note & Standard Operating Protocol (SOP)

Part 1: Executive Summary & Strategic Overview

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a critical synthetic intermediate, structurally classified as a dihydrochalcone. It features two distinct aromatic domains linked by a saturated ethylene bridge: a 3-chlorobenzoyl moiety and a 3,5-dimethylphenyl group. This structural duality presents specific analytical challenges, primarily the resolution of potential regioisomers (e.g., 2,4-dimethyl impurities) and the detection of incomplete reduction products (unsaturated chalcones).[1]

This guide departs from generic templates to provide a mechanism-based analytical strategy . We do not merely test for purity; we validate structural integrity.

The Analytical Triad

-

High-Resolution HPLC-UV/MS: For quantitative assay and impurity profiling, specifically targeting the separation of the saturated ketone from its olefinic precursors.

-

Multidimensional NMR (

H, -

Thermal Analysis (DSC): To establish the solid-state fingerprint and polymorphic stability.[1]

Part 2: Physicochemical Profile & Sample Preparation

| Property | Value (Predicted/Experimental) | Analytical Relevance |

| IUPAC Name | 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | Primary Identifier |

| Molecular Formula | C | Mass Balance |

| Molecular Weight | 272.77 g/mol | MS Target [M+H] |

| Solubility | High: DMSO, DCM, MeCN, MeOH Low: Water | Use MeCN for HPLC diluent; DMSO-d |

| Chromophore | UV detection is robust; 254 nm minimizes solvent noise.[1] |

Sample Preparation Protocol

-

Standard Stock: Weigh 10.0 mg into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (MeCN). Sonicate for 5 mins to ensure complete dissolution. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute 1.0 mL of Stock into a 10 mL flask with 50:50 MeCN:Water. (Conc: 0.1 mg/mL).

-

Note: Avoid using pure water as a diluent to prevent precipitation of the hydrophobic aromatic core.[1]

Part 3: Method 1 - HPLC-UV/MS Purity & Assay

Objective: Separate the target dihydrochalcone from potential synthetic impurities such as the starting material (3'-chloropropiophenone) or the unsaturated chalcone intermediate.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area for aromatic selectivity; end-capping reduces peak tailing from the ketone. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol ionization and protonates the ketone, sharpening peaks.[1] |

| Mobile Phase B | 100% Acetonitrile | Strong eluent for hydrophobic aromatics.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 35°C | Improves mass transfer and reproducibility.[1] |

| Detection | UV @ 254 nm (Reference 360 nm) | 254 nm targets the benzoyl |

Gradient Program

-

0.0 min: 40% B[1][][]

-

10.0 min: 90% B (Linear Ramp)

-

12.0 min: 90% B (Hold - Wash)[1]

-

12.1 min: 40% B (Re-equilibration)

-

15.0 min: Stop

System Suitability Criteria (Mandatory)

-

Tailing Factor (

): -

Theoretical Plates (

): -

%RSD (Area):

for 5 replicate injections.

Part 4: Method 2 - Structural Identification (NMR)

Objective: Confirm the "3,5-dimethyl" substitution pattern (symmetry) and the "3-chloro" substitution (asymmetry).

Solvent: DMSO-d

Key Spectral Assignments (

H NMR, 400 MHz)

-

The Alkyl Linker (Ethylene Bridge):

-

Look for two distinct triplets (integrating to 2H each) in the 2.9 – 3.4 ppm range.[1]

-

ppm (Triplet, 2H):

-

ppm (Triplet, 2H):

-

Diagnostic: If these appear as doublets or a singlet, check for the unsaturated chalcone (olefinic protons at 7.0-8.0 ppm).[1]

-

-

The 3,5-Dimethylphenyl Ring:

-

The 3-Chlorophenyl Ring:

Part 5: Visualization & Logic Flow

Figure 1: Analytical Characterization Workflow

Caption: Integrated analytical workflow ensuring both structural identity and chromatographic purity before batch release.

Figure 2: HPLC Method Troubleshooting Logic

Caption: Diagnostic logic for correcting common peak shape issues in aromatic ketone analysis.

Part 6: References

-

BenchChem. (2025).[4][5] Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from .[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24726313, 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.[6] Retrieved from .

-

Stompor, M., et al. (2019).[1] Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules. Retrieved from .

-

SIELC Technologies. (2024). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from .

-

ChemicalBook. (2024).[1][7] 3'-Chloropropiophenone Synthesis and Properties. Retrieved from .

Sources

Application Note: Structural Elucidation of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone . This molecule represents a substituted dihydrochalcone scaffold, a frequent intermediate in the synthesis of bioactive flavonoids and kinase inhibitors.

The following guide synthesizes theoretical chemical shift prediction with empirical fragment analysis to provide a robust standard for interpretation.

(CDClExecutive Summary & Structural Logic

The target molecule is a dihydrochalcone derivative characterized by two distinct aromatic systems linked by a saturated ethylene bridge. Correct interpretation requires distinguishing between the electron-deficient "Benzoyl" ring (Ring A) and the electron-rich "Alkyl-Phenyl" ring (Ring B).

Structural Breakdown

-

Ring A (Benzoyl): 3-Chlorophenyl moiety attached to the carbonyl. The carbonyl group is a strong electron-withdrawing group (EWG), deshielding ortho protons. The meta-chlorine adds complexity to the splitting pattern.

-

Linker: A propan-1-one chain. The

-methylene (adjacent to C=O) and -

Ring B (Distal): 3,5-Dimethylphenyl moiety. The two methyl groups create symmetry, simplifying the signal count in the aromatic region.

Visualization: Atom Numbering & Logic

The following diagram defines the atom numbering used throughout this protocol and illustrates the electronic influences governing chemical shifts.

Figure 1: NMR Assignment Logic Flow. Red indicates deshielded regions (downfield); Green indicates shielded regions (upfield).

Experimental Protocol

To ensure reproducibility and spectral resolution capable of resolving the meta-coupling in Ring A, follow this strict preparation protocol.

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of high-quality CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -

Filtration: If the solution is not perfectly clear, filter through a small glass wool plug directly into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues) that cause line broadening.

-

Vessel: Use a precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster repetition without saturation.

-

Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons and isolated aromatic protons (H-2') require sufficient relaxation time for accurate integration.

-

Number of Scans (NS):

-

1H NMR: 16 scans.

-

13C NMR: 512–1024 scans (depending on concentration).

-

-

Processing: Apply an exponential window function with LB = 0.3 Hz (1H) and LB = 1.0 Hz (13C) before Fourier Transformation.

1H NMR Interpretation Guide

The proton spectrum should be integrated to a total of 19 protons .

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.92 | Singlet (t) | 1H | H-2' | Isolated between C=O and Cl. Deshielded by anisotropy of carbonyl. Often appears as a triplet due to small |

| 7.82 | Doublet (dt) | 1H | H-6' | Ortho to C=O. Strongly deshielded. Shows ortho-coupling ( |

| 7.53 | DDD / Multiplet | 1H | H-4' | Para to C=O, Ortho to Cl. Deshielded but less than H-6'. |

| 7.41 | Triplet (t) | 1H | H-5' | Meta to C=O. The most shielded proton on Ring A. |

| 6.85 | Singlet (br) | 3H | H-2'', H-4'', H-6'' | Ring B protons. The 3,5-dimethyl pattern usually results in a singlet for H-4'' and a singlet (2H) for H-2''/6''. These may overlap. |